
2-(4-Bromo-3-chlorophenyl)acetonitrile
Overview
Description
2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-3-chlorophenyl group.
Preparation Methods
The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(4-Bromo-3-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution can replace the bromine or chlorine atoms with nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing molecules with potential biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-3-chlorophenyl)acetonitrile include:
2-(4-Bromo-3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and potential for further chemical modifications compared to its analogs .
Biological Activity
Overview
2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C₈H₅BrClN. It is characterized by the presence of a nitrile group, which influences its reactivity and biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in a solvent such as dimethylformamide (DMF) under reflux conditions. This process leads to the substitution of the chloride group with a nitrile group, yielding the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural features have exhibited significant antibacterial activity against various strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 40-50 | E. coli |
Compound B | 50-60 | S. aureus |
Compound C | 30-40 | P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For example, studies using MTT assays revealed that certain derivatives can induce apoptosis in breast cancer cells (MCF-7), with IC₅₀ values indicating significant cytotoxic effects at specific concentrations .
Cell Line | IC₅₀ (µM) | Observed Effect |
---|---|---|
MCF-7 | 225 | Induces apoptosis |
HeLa | 200 | Reduces viability |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrile group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing its pharmacological profile.
Case Studies
- Antibacterial Activity : A study demonstrated that a series of compounds derived from similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial efficacy .
- Cytotoxicity in Cancer Models : Research on related compounds showed significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the phenyl ring could improve therapeutic potential against malignancies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Bromo-3-chlorophenyl)acetonitrile, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and cyanation of phenylacetic acid derivatives. A common method uses bromination of 3-chlorophenylacetonitrile precursors with N-bromosuccinimide (NBS) under radical initiation. Reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile or toluene) significantly impact regioselectivity and yield . For example, reports >97% purity via GC-verified protocols when using optimized stoichiometry.
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- GC-MS : To confirm molecular weight (230.48 g/mol) and detect halogenated impurities .
- HPLC : Paired with UV detection (λ ~254 nm) for quantifying nitrile group stability.
- NMR : H and C spectra should show characteristic peaks for the aromatic protons (δ 7.2–7.8 ppm) and the nitrile carbon (δ ~115 ppm) .
Q. What solvents are compatible with this compound for long-term storage?
The compound is stable in aprotic solvents like acetonitrile and toluene, as noted in and . Avoid protic solvents (e.g., water or alcohols) to prevent hydrolysis of the nitrile group. Storage at 0–6°C under inert atmosphere is recommended to minimize degradation .
Advanced Research Questions
Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing Cl and Br groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. Density Functional Theory (DFT) studies suggest the para-bromo substituent enhances polarization of the nitrile group, facilitating nucleophilic additions (e.g., Grignard reactions). Experimental data from (95%+ purity) supports high reactivity in Suzuki-Miyaura couplings when paired with Pd catalysts .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Contradictions may arise from disordered halogen positions or twinning. Use SHELXL ( ) for high-resolution refinement, applying restraints for Br/Cl occupancy. For example, highlights SHELXL’s robustness in handling heavy-atom disorders. Pair with PLATON’s ADDSYM tool to verify symmetry and avoid overinterpretation of pseudo-symmetry .
Q. How can researchers mitigate competing side reactions during functionalization of the nitrile group?
Competing hydrolysis or reduction can be minimized by:
- Temperature control : Keep reactions below 50°C to preserve the nitrile.
- Catalyst selection : Use CuCN for selective cyanation or LiAlH for controlled reduction to amines.
- In situ monitoring : Employ FTIR to track the nitrile peak (ν ~2240 cm) and adjust conditions dynamically .
Q. What computational models predict the photophysical properties of this compound derivatives?
Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set accurately predicts UV-Vis absorption spectra. ’s related thiazole-acetonitrile analogs show strong correlation between calculated and experimental λ values (error <5 nm). Include solvent effects (PCM model) for higher accuracy .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
Variations (e.g., 85–92°C) may stem from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify phase transitions and High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks. Cross-reference with and , which specify purity thresholds (>97% GC) to rule out impurity-driven discrepancies .
Q. Why do catalytic hydrogenation yields vary across studies using this compound?
Differences in Pd/C catalyst loading (1–5 wt%) and H pressure (1–5 atm) impact reduction efficiency. ’s high-purity batches show >90% yield at 3 atm H, while lower yields in other studies may reflect residual moisture or sulfur-containing impurities poisoning the catalyst .
Q. Methodological Tables
Table 1. Key Analytical Parameters for this compound
Parameter | Value/Method | Reference |
---|---|---|
Molecular Weight | 230.48 g/mol | |
Purity (GC) | >97.0% | |
H NMR (CDCl) | δ 7.6 (d, 1H), 7.4 (dd, 1H), etc. | |
Storage Conditions | 0–6°C, inert atmosphere |
Table 2. Common Side Reactions and Mitigation Strategies
Side Reaction | Mitigation | Reference |
---|---|---|
Nitrile hydrolysis | Use anhydrous solvents | |
Halogen displacement | Optimize catalyst (e.g., Pd(OAc)) | |
Polymorphism | Recrystallize from hexane/EtOAc |
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYVYUBRXYIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732530 | |
Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259023-29-4 | |
Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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